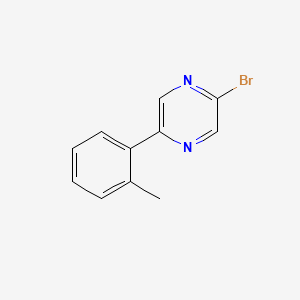
2-Bromo-5-(2-tolyl)pyrazine
Vue d'ensemble
Description
“2-Bromo-5-(2-tolyl)pyrazine” is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 . It is also known as "2-Bromo-5-(2-methylphenyl)pyrazine" .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(2-tolyl)pyrazine” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(2-tolyl)pyrazine” include a molecular weight of 249.11 . Further properties such as melting point, boiling point, and density can be determined through experimental methods .Applications De Recherche Scientifique
Synthesis and Material Development
2-Bromo-5-(2-tolyl)pyrazine and its derivatives play a significant role in the development of new materials, particularly in the field of organic optoelectronics. The regioselective synthesis of dipyrrolopyrazine (DPP) derivatives, involving amination reactions of dihalo-pyrrolopyrazines, showcases the compound's utility in creating materials with promising optical and thermal properties. These derivatives are particularly interesting for optoelectronic applications due to their efficient synthesis methods and the resulting compounds' comprehensive study of optical properties, thermal behavior, and molecular packing (Meti et al., 2017).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of pyrazine derivatives, including those similar to 2-Bromo-5-(2-tolyl)pyrazine, have been extensively studied. For instance, the reaction of 2,5‐dibromopyrazine with N‐Lithium pyrazolate leads to compounds with significant photostability and unique emission characteristics, useful in understanding the photodegradation pathways and enhancing the design of stable photoluminescent materials (Pizarro et al., 2018).
Organometallic Chemistry
In organometallic chemistry, 2-Bromo-5-(2-tolyl)pyrazine derivatives serve as precursors or intermediates in forming complex structures. For example, the reaction of bromo-bridged cyclopalladated complexes with aromatic and aliphatic bidentate N-donor ligands leads to the formation of P,C-palladacycles, where pyrazine molecules act as bridging ligands between palladium centers. Such studies provide insights into the polymerization processes and the stability of organometallic polymers, contributing to advancements in catalysis and material science (Karami et al., 2016).
Corrosion Inhibition
The exploration of pyrazine derivatives, including those structurally related to 2-Bromo-5-(2-tolyl)pyrazine, in corrosion inhibition, reveals their potential in protecting metal surfaces. Theoretical evaluations, such as density functional theory (DFT) and molecular dynamics (MD) simulations, have shown that certain pyrazine derivatives can effectively inhibit steel corrosion, offering a promising avenue for developing new corrosion inhibitors (Saha et al., 2016).
Orientations Futures
The future directions for “2-Bromo-5-(2-tolyl)pyrazine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. The development of more efficient synthesis methods and a deeper understanding of its mechanism of action could lead to new applications in various fields .
Propriétés
IUPAC Name |
2-bromo-5-(2-methylphenyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-14-11(12)7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWXZYKQNKPJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-methylphenyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



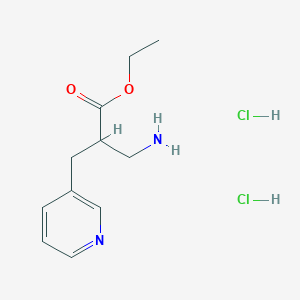
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)
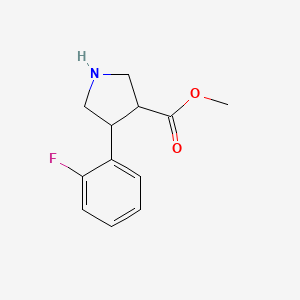
![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)
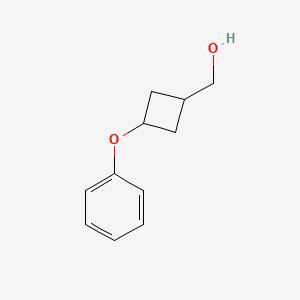
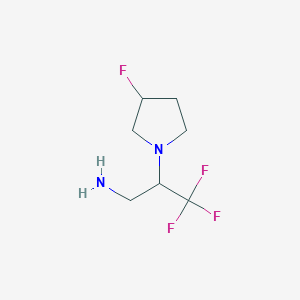
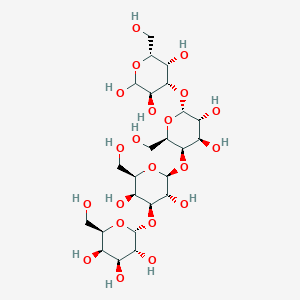
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)
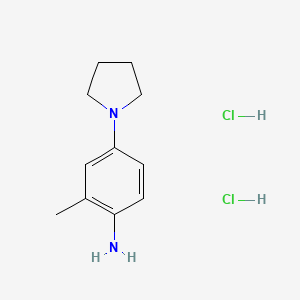
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
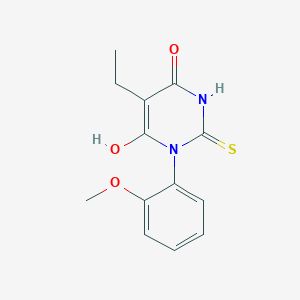
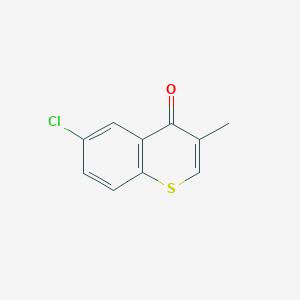
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)